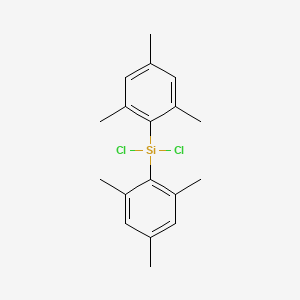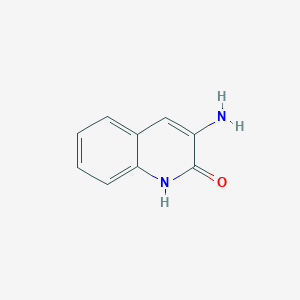
3-aminoquinolin-2(1H)-one
Overview
Description
3-aminoquinolin-2(1H)-one is a chemical compound that has been synthesized by the palladium-catalyzed C–N coupling reaction . It is a derivative of quinoline .
Synthesis Analysis
The synthesis of 3-aminoquinolin-2(1H)-one involves a palladium-catalyzed C–N coupling reaction. This process starts from 3-bromoquinolin-2-(1H)-ones and uses various nucleophiles including amines, amides, sulfonamides, carbamates, and ureas . Another synthesis method involves the reaction of 3-chloroquinoline-2,4(1H,3H)-diones with primary alkyl or arylamines in dimethylformamide .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of 3-aminoquinolin-2(1H)-one is the palladium-catalyzed C–N coupling reaction . This reaction starts from 3-bromoquinolin-2-(1H)-ones and involves various nucleophiles .Scientific Research Applications
Cancer Therapy: FGFR Inhibitors
3-aminoquinolin-2(1H)-one: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in various types of tumors . Targeting FGFRs is an attractive strategy for cancer therapy due to their involvement in cell proliferation, migration, and angiogenesis. Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers, including breast, lung, prostate, bladder, and liver cancer . Therefore, compounds derived from 3-aminoquinolin-2(1H)-one are being developed as potential cancer therapeutics.
EGFR Kinase Inhibition
Derivatives of 3-aminoquinolin-2(1H)-one have been synthesized and evaluated for their epidermal growth factor receptor (EGFR) kinase inhibitory activity . These compounds are designed based on the quinazoline bearing EGFR inhibitors and have shown promising results in vitro against a panel of cancer cell lines. The structure-activity relationship study revealed that certain substitutions on the quinoline scaffold enhance the anti-EGFR kinase activity .
Topoisomerase IIα Inhibition
Some 3-aminoquinolin-2(1H)-one derivatives act as dual inhibitors of EGFR and topoisomerase IIα . Topoisomerase IIα is an enzyme that plays a key role in DNA replication and cell division, making it a target for anticancer drugs. These compounds have been found to selectively inhibit human topoisomerase IIα and induce apoptosis in cancer cells .
Palladium-Catalyzed Synthesis
The 3-aminoquinolin-2(1H)-one framework is utilized in palladium-catalyzed C-N coupling reactions to synthesize 3-(N-substituted)-aminoquinolin-2(1H)-ones . This method allows for rapid synthesis with good to excellent yield, using various nucleophiles and catalysts. It’s a valuable technique in medicinal chemistry for the development of new pharmaceuticals .
Anticancer Activity and Cell Cycle Arrest
Compounds derived from 3-aminoquinolin-2(1H)-one have been shown to possess excellent anticancer activity at the micromolar level . They can delay cell cycle progression by inducing cell cycle arrest at the G1 phase and subsequent apoptosis in cancer cells . This property is crucial for the development of new anticancer agents.
Modulation of Mitochondrial Membrane Potential
These compounds also affect the mitochondrial membrane potential of cancer cells, which is an important parameter in the induction of apoptosis . Altering the mitochondrial membrane potential can lead to the release of pro-apoptotic factors and the initiation of the apoptotic pathway .
Safety and Hazards
properties
IUPAC Name |
3-amino-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h1-5H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMUSDDZNYHIBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435576 | |
| Record name | 3-Aminoquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5873-00-7 | |
| Record name | 3-Aminoquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using the photocatalytic denitrogenation method to synthesize 3-aminoquinolin-2(1H)-ones compared to traditional methods?
A1: Traditional methods for adding an amine group to heteroaromatic systems can be challenging and limited in their scope. The photocatalytic denitrogenation method described in [] offers several advantages:
Q2: What are the key components and conditions for the copper-catalyzed synthesis of 3-aminoquinolin-2(1H)-ones?
A2: The research in [] details an efficient copper-catalyzed method for synthesizing 3-aminoquinolin-2(1H)-ones from readily available 3-bromoquinolinones. The key components and conditions include:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







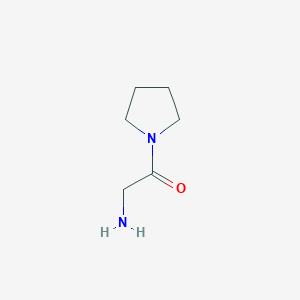
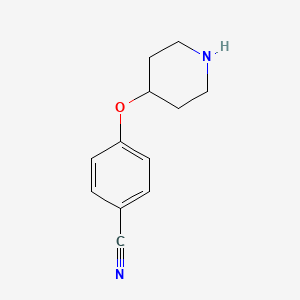


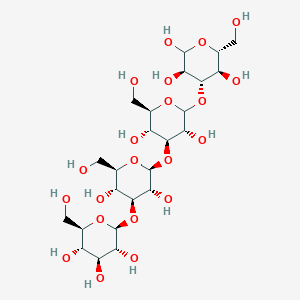
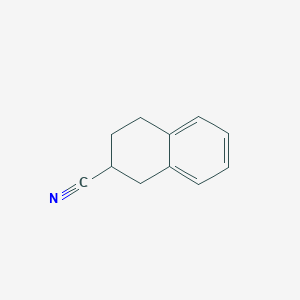
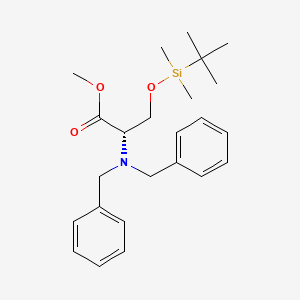

![6-Methoxybenzo[d]thiazole-2(3H)-thione](/img/structure/B1589282.png)
